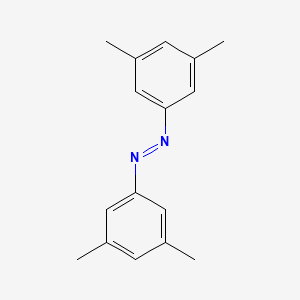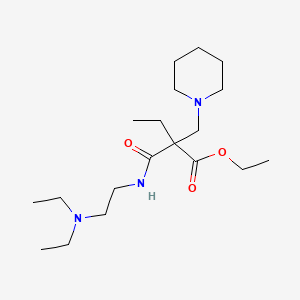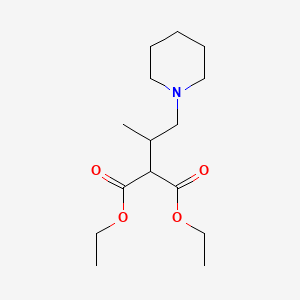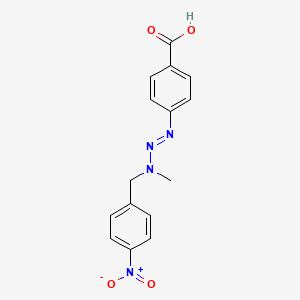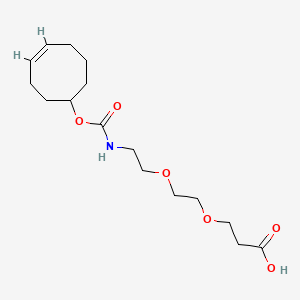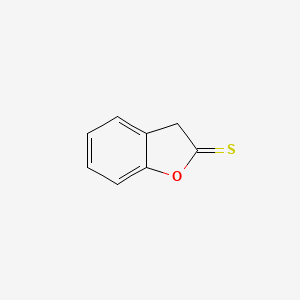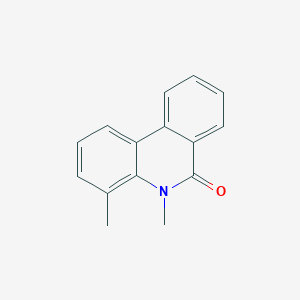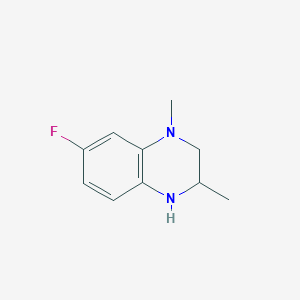
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This particular compound features a fluorine atom and two methyl groups, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. For Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci), a common synthetic route includes the reaction of 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloro-6-methoxyquinoxaline in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, electroluminescent materials, and organic semiconductors.
Mécanisme D'action
The mechanism of action of Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties and used in various therapeutic applications.
Cinnoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is unique due to the presence of the fluorine atom and methyl groups, which can enhance its biological activity and chemical stability compared to other quinoxaline derivatives .
Propriétés
Formule moléculaire |
C10H13FN2 |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
6-fluoro-2,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13FN2/c1-7-6-13(2)10-5-8(11)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
HWCAQPPMRLMQPW-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C2=C(N1)C=CC(=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
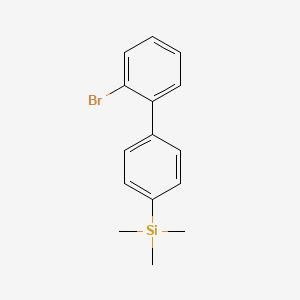
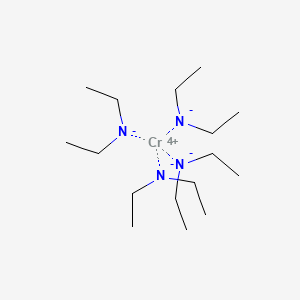

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
